4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSHKODLGBPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine is a thiazole-bearing morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound is synthesized through the reaction of morpholine with chloromethyl thiazole derivatives. The presence of both the thiazole and morpholine moieties contributes to its biological properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A study reported that thiazole derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin against Jurkat and A-431 cells, indicating potent cytotoxic effects .
- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which enhances their cytotoxic potential .
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that related thiazole compounds demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with notable anti-biofilm activity .
- Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | 16 | Inhibition |
| Similar Thiazoles | K. pneumoniae | 8 | Anti-biofilm |
| Analogous Compounds | E. coli | 32 | Inhibition |
Enzyme Inhibition
Thiazole derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and phosphoinositide 3-kinases (PI3Ks).
- Enzyme Inhibition Studies : Compounds structurally related to this compound exhibited IC50 values in the low nanomolar range against CA IX, indicating strong selectivity and potential therapeutic applications in cancer treatment .
- Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | CA IX | 10.93 | High |
| Related Thiazoles | CA II | 25.06 | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Thiazole Derivatives
4-(4-Bromo-1,3-thiazol-2-yl)morpholine
- Molecular Formula : C₇H₁₀BrN₂OS
- Molecular Weight : 249.13 g/mol
- Key Differences : Bromine replaces chloromethyl, altering reactivity (lower electronegativity but higher atomic radius). Bromine’s leaving-group ability may influence substitution reactions differently than chloromethyl .
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
Aryl-Substituted Thiazole Derivatives
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine
- Molecular Formula : C₁₃H₁₃ClN₂OS
- Molecular Weight : 280.77 g/mol
- Key Differences : Chlorophenyl group replaces chloromethyl. The aromatic ring increases hydrophobicity (XLogP3 = 3.3 vs. ~2.5 for chloromethyl derivative) and may enhance π-π stacking in biological targets .
4-[4-(3-Fluoro-2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine
- Molecular Formula : C₁₄H₁₅FN₂O₂S
- Key Differences: Fluoro and methoxy groups introduce electron-withdrawing and donating effects, respectively.
Functionalized Derivatives
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide
- Molecular Formula : C₁₅H₁₆ClN₃OS
- Molecular Weight : 294.8 g/mol
- Key Differences : Acetamide and dimethylphenyl groups add hydrogen-bonding and steric bulk, altering bioavailability and receptor selectivity .
[4-(Chloromethyl)-2-thiazolyl] Guanidine mono hydrochloride
- Molecular Formula : C₅H₈ClN₅S·HCl
- Key Differences : Guanidine group increases basicity (pKa ~13), enhancing solubility in acidic environments and interaction with anionic biological targets .
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides. For example, chloromethylation of preformed thiazole intermediates can be achieved using reagents like chloromethyl ethers or via Mannich reactions (analogous to methods in and ).
- Step 2 : Introduction of the morpholine moiety through nucleophilic substitution or coupling reactions. A common strategy involves reacting 4-(chloromethyl)thiazole derivatives with morpholine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization is recommended to isolate the target compound, as impurities from side reactions (e.g., over-alkylation) are common .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the chloromethyl (-CH₂Cl) group (δ ~4.5 ppm for -CH₂Cl in ¹H NMR; δ ~45 ppm in ¹³C NMR) and the morpholine ring’s protons (δ ~3.6–3.8 ppm) .
- Mass Spectrometry (HRMS) : Provides molecular ion confirmation and detects isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects, such as the thiazole-morpholine dihedral angle (e.g., ~10–20° as seen in related structures) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Validation Workflow :
Benchmarking : Compare experimental shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify outliers .
Solvent Effects : Use implicit solvent models (e.g., PCM) to account for solvent-induced shifts, especially for polar solvents like DMSO or CDCl₃ .
Dynamic Effects : Consider conformational flexibility via molecular dynamics (MD) simulations, as morpholine’s chair-flipping can alter NMR splitting patterns .
- Case Study : In , X-ray data resolved discrepancies between calculated and observed NOESY correlations by identifying unexpected hydrogen bonding .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- pH Stability :
- The chloromethyl group is prone to hydrolysis under basic conditions (pH > 9). Stabilize acidic formulations (pH 4–6) with buffers like citrate .
- Thermal Stability :
- Differential scanning calorimetry (DSC) shows decomposition above 150°C. Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .
- Light Sensitivity :
- UV-Vis studies indicate photodegradation at λ < 300 nm. Use amber glassware for storage .
Q. How does the chloromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Nucleophilic Substitution : The -CH₂Cl group undergoes SN2 reactions with amines, thiols, or alkoxides to form derivatives (e.g., morpholine-thiazole amides) .
- Cross-Coupling : Pd-catalyzed coupling (e.g., with aryl boronic acids) is limited due to steric hindrance from the morpholine ring. Use bulky ligands (e.g., XPhos) to enhance efficiency .
- Case Study : demonstrates successful alkylation of morpholine-thiazole hybrids with propylamine derivatives under mild conditions (rt, 12 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
